Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline-based small molecule featuring a methoxy group at position 6, a carbamoylmethoxy substituent at position 4, and a methyl carboxylate ester at position 2. This compound is synthesized via a multi-step procedure involving esterification of the quinoline-4-carboxylic acid precursor with methyl iodide under basic conditions (e.g., potassium carbonate in acetone), followed by coupling with the appropriate carbamoyl derivative .
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBMACJQDJIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the benzylamino sulfonyl group:
Attachment of the dimethylpropyl carboxamide group: This can be done through amidation reactions where the carboxylic acid derivative of the biphenyl core is reacted with the appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzylamino sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability, while the dimethylpropyl carboxamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline Derivatives
Biological Activity
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H18ClN3O4
- Molecular Weight : 371.79 g/mol
- Structural Features :
- Quinoline core
- Methoxy and carbamoyl substituents
- Chlorinated aromatic ring
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro studies. The following sections detail its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- HCT116 (colorectal cancer)
- Caco-2 (intestinal cancer)
Results indicated that the compound has an IC50 value of approximately 0.35 µM for HCT116 cells and 0.54 µM for Caco-2 cells, showcasing its potency in inhibiting cancer cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.35 |
| Caco-2 | 0.54 |
The cytotoxic effects of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle and leading to apoptosis .
- Induction of Apoptosis : Mechanistic studies revealed that the compound promotes the production of reactive oxygen species (ROS), disrupts mitochondrial membrane potential, and activates apoptotic pathways .
- Signaling Pathway Modulation : It has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the therapeutic potential of this compound. Key findings include:
- The presence of the methoxy group at position 6 enhances lipophilicity, which correlates with increased cytotoxicity.
- Substitution on the phenyl ring significantly affects the compound's interaction with target proteins involved in cancer progression.
Case Studies and Comparative Analysis
A comparative analysis with other quinoline derivatives indicates that this compound exhibits superior activity against colorectal cancer cells compared to structurally similar compounds .
Comparative Table of Quinoline Derivatives
| Compound | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.45 | HCT116 | Apoptosis |
| Compound B | 0.30 | Caco-2 | ROS Production |
| Target Compound | 0.35 | HCT116 | PI3K/AKT/mTOR modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
